![molecular formula C50H44Cl4N4O4P2 B15197904 (1R,1'R,3R,3'R,5AR,5a'R,9aR,9a'R)-2,2'-(1,2-phenylene)bis(1,3-bis(2-chlorophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione)](/img/structure/B15197904.png)
(1R,1'R,3R,3'R,5AR,5a'R,9aR,9a'R)-2,2'-(1,2-phenylene)bis(1,3-bis(2-chlorophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1R,1’R,3R,3’R,5AR,5a’R,9aR,9a’R)-2,2’-(1,2-phenylene)bis(1,3-bis(2-chlorophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione) is a complex organic molecule characterized by its intricate structure and multiple chiral centers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the diazaphospholo ring: This step involves the reaction of appropriate phosphine and azide precursors under controlled conditions to form the diazaphospholo ring.
Introduction of the phenylene bridge: The phenylene bridge is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final assembly: The final step involves the coupling of the diazaphospholo rings with the phenylene bridge to form the complete compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce dechlorinated derivatives.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,1’R,3R,3’R,5AR,5a’R,9aR,9a’R)-2,2’-(1,2-phenylene)bis(1,3-bis(2-bromophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione)
- (1R,1’R,3R,3’R,5AR,5a’R,9aR,9a’R)-2,2’-(1,2-phenylene)bis(1,3-bis(2-fluorophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione)
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C50H44Cl4N4O4P2 |
|---|---|
Peso molecular |
968.7 g/mol |
Nombre IUPAC |
(1R,3R,5aR,9aR)-2-[2-[(1R,3R,5aR,9aR)-1,3-bis(2-chlorophenyl)-5,10-dioxo-1,3,5a,6,7,8,9,9a-octahydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-2-yl]phenyl]-1,3-bis(2-chlorophenyl)-1,3,5a,6,7,8,9,9a-octahydro-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione |
InChI |
InChI=1S/C50H44Cl4N4O4P2/c51-37-23-9-5-19-33(37)47-55-43(59)29-15-1-2-16-30(29)44(60)56(55)48(34-20-6-10-24-38(34)52)63(47)41-27-13-14-28-42(41)64-49(35-21-7-11-25-39(35)53)57-45(61)31-17-3-4-18-32(31)46(62)58(57)50(64)36-22-8-12-26-40(36)54/h5-14,19-32,47-50H,1-4,15-18H2/t29-,30-,31-,32-,47-,48-,49-,50-/m1/s1 |
Clave InChI |
SQKCEHDVBUGMMJ-BJXVAPPDSA-N |
SMILES isomérico |
C1CC[C@@H]2[C@@H](C1)C(=O)N3[C@H](P([C@@H](N3C2=O)C4=CC=CC=C4Cl)C5=CC=CC=C5P6[C@@H](N7C(=O)[C@@H]8CCCC[C@H]8C(=O)N7[C@H]6C9=CC=CC=C9Cl)C1=CC=CC=C1Cl)C1=CC=CC=C1Cl |
SMILES canónico |
C1CCC2C(C1)C(=O)N3C(P(C(N3C2=O)C4=CC=CC=C4Cl)C5=CC=CC=C5P6C(N7C(=O)C8CCCCC8C(=O)N7C6C9=CC=CC=C9Cl)C1=CC=CC=C1Cl)C1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate](/img/structure/B15197827.png)
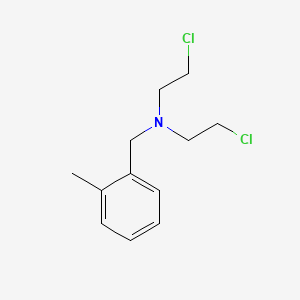
![N-[(dimethylamino)methylene]-N'-(5-iodo-2-pyridinyl)thiourea](/img/structure/B15197841.png)
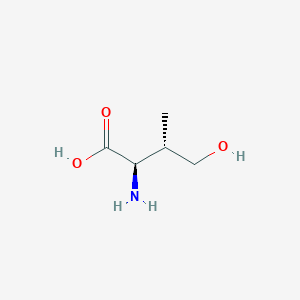
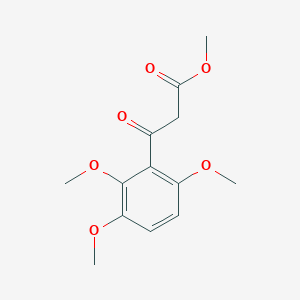
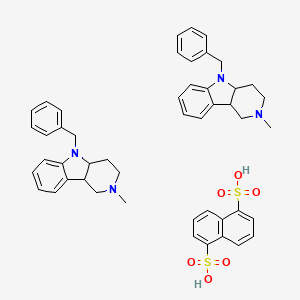
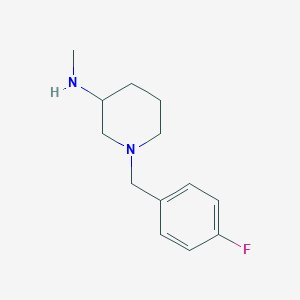
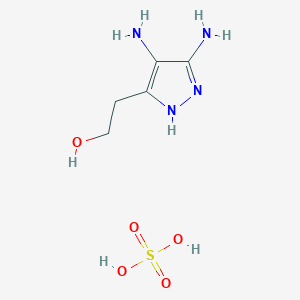
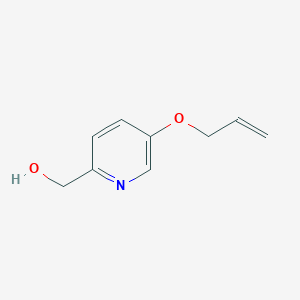
![6-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15197880.png)
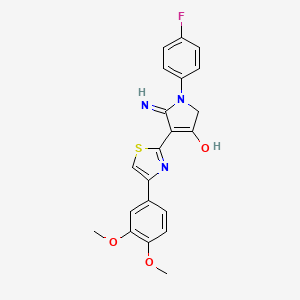
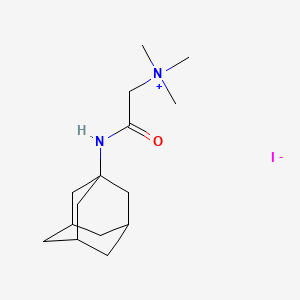
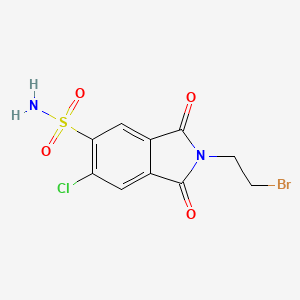
![(3S)-3-amino-4-oxo-4-[[(2S)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid](/img/structure/B15197897.png)
